ARS-1630 is derived from a series of organic synthesis processes that utilize commercially available starting materials. It belongs to a class of compounds designed to selectively inhibit specific proteins involved in cancer progression. The precise classification of ARS-1630 can be categorized under small molecule inhibitors, which are crucial in the development of targeted therapies.
The synthesis of ARS-1630 involves multiple steps typical of organic synthesis. The process begins with commercially available precursors, which undergo various chemical transformations to yield the final product. Key steps include:
The synthetic route for ARS-1630 has been documented, detailing the methods employed to ensure high yields and purity of the final product.
The molecular structure of ARS-1630 can be characterized using various analytical techniques. Data obtained from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into the compound's structural integrity and confirm its identity. The molecular formula and structural representation reveal functional groups that are essential for its biological activity.
ARS-1630 undergoes several chemical reactions that are critical for its function as an inhibitor. These reactions include:
Detailed studies on these reactions help elucidate how modifications can lead to improved efficacy and selectivity against cancer cells .
The mechanism of action for ARS-1630 involves its interaction with specific protein targets associated with cancer cell proliferation. By inhibiting these proteins, ARS-1630 disrupts signaling pathways that promote tumor growth and survival.
Understanding the physical and chemical properties of ARS-1630 is essential for predicting its behavior in biological systems:
Relevant data from studies indicate that ARS-1630 exhibits favorable pharmacokinetic properties, which enhance its potential as a therapeutic agent .
ARS-1630 has significant applications in scientific research, particularly in oncology:
The quest to pharmacologically inhibit KRAS represents one of oncology’s most formidable challenges. For over four decades following the identification of KRAS as a human oncogene in 1982, KRAS was deemed "undruggable" due to its picomolar affinity for GTP/GDP, absence of deep surface pockets, and high cellular nucleotide concentrations that preclude competitive inhibition [1] [8]. Early strategies focused on indirect approaches:
A paradigm shift occurred in 2013 when Shokat and colleagues discovered a cryptic switch-II pocket (S-IIP) adjacent to the mutated cysteine residue (Cys12) in the KRAS(G12C) variant. This pocket, detectable only in the GDP-bound inactive state, enabled the design of covalent allosteric inhibitors that exploit the mutant cysteine for selective targeting [2] [8]. The first-generation tool compound ARS-853 demonstrated proof-of-concept by irreversibly binding to Cys12 and locking KRAS in its inactive conformation, but it suffered from poor pharmacokinetics (plasma t1/2 < 20 min; oral bioavailability <2%) [5] [9]. This breakthrough ignited rapid optimization cycles culminating in ARS-1620, the first KRAS(G12C) inhibitor with in vivo efficacy, characterized by enhanced target engagement and oral bioavailability (>60%) [5] [9].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6